molecular formula C18H18Cl3N9O B1486775 3,5-Diamino-6-chloro-N-[imino[[4-(2-phenyldiazenyl)phenyl]amino]methyl]-2-pyrazinecarboxamide dihydrochloride CAS No. 1883549-38-9

3,5-Diamino-6-chloro-N-[imino[[4-(2-phenyldiazenyl)phenyl]amino]methyl]-2-pyrazinecarboxamide dihydrochloride

Cat. No.: B1486775
CAS No.: 1883549-38-9
M. Wt: 482.7 g/mol
InChI Key: JKZVQNCSFUAMFC-UHFFFAOYSA-N
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Description

3,5-Diamino-6-chloro-N-[imino[[4-(2-phenyldiazenyl)phenyl]amino]methyl]-2-pyrazinecarboxamide dihydrochloride is a useful research compound. Its molecular formula is C18H18Cl3N9O and its molecular weight is 482.7 g/mol. The purity is usually 95%.
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Biological Activity

3,5-Diamino-6-chloro-N-[imino[[4-(2-phenyldiazenyl)phenyl]amino]methyl]-2-pyrazinecarboxamide dihydrochloride, commonly referred to as PA1 dihydrochloride, is a compound that has garnered attention for its potential biological activities, particularly as a photoswitchable epithelial sodium channel (ENaC) blocker. This article delves into the biological activity of this compound, highlighting its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

The chemical structure of PA1 dihydrochloride is characterized by several functional groups that contribute to its biological activity. The compound can be represented as follows:

  • Molecular Formula : C19_{19}H21_{21}ClN6_{6}O2_{2}
  • IUPAC Name : this compound
  • CAS Number : 1620951-72-5

PA1 dihydrochloride acts primarily as a blocker of epithelial sodium channels (ENaCs), which play a crucial role in regulating sodium balance and fluid homeostasis in various tissues. The mechanism involves:

  • Inhibition of Sodium Ion Transport : By blocking ENaCs, PA1 dihydrochloride reduces sodium reabsorption in epithelial tissues, which can influence blood pressure and fluid balance.
  • Photoswitchable Properties : The compound exhibits photoswitchable characteristics, allowing for modulation of its activity through light exposure. This feature is particularly useful in experimental settings where precise control over ion channel activity is desired.

Efficacy as an ENaC Blocker

Research has demonstrated that PA1 dihydrochloride possesses significant inhibitory effects on ENaC with varying IC50 values:

ENaC Type IC50 Value (nM)
αβγENaC90
δβγENaC390

These values indicate a potent interaction with the αβγENaC subtype compared to the δβγENaC subtype, suggesting a selective blocking mechanism that could be beneficial in therapeutic applications targeting specific ENaC subtypes .

Case Studies and Experimental Evidence

Scientific Research Applications

Pharmacological Applications

Photoswitchable ENaC Blocker:
PA 1 dihydrochloride has been identified as a photoswitchable blocker of the epithelial sodium channel (ENaC). It exhibits varying efficacy depending on its conformational state, with IC50 values of 90 nM for the αβγENaCs and 390 nM for the δβγENaCs in the trans conformation .

  • Mechanism of Action: The compound switches from a cis to trans conformation upon exposure to specific wavelengths of light (500 nm for cis to trans and 400 nm for trans to cis), which alters its blocking efficacy on ENaC channels. This property allows for precise control in experimental settings, making it a valuable tool for optopharmacology.

Research Applications

Optopharmacology:
The ability to control the activity of PA 1 dihydrochloride through light exposure makes it particularly useful in optopharmacology, where researchers aim to manipulate biological processes with light. This approach can lead to advancements in understanding cellular mechanisms and developing targeted therapies .

Cellular Studies:
In studies conducted using Xenopus oocytes and HEK293t cells, PA 1 demonstrated effective blocking of ENaCs in both cis and trans conformations. The partial blocking of δβγENaCs also indicates its versatility in various cellular environments .

Several studies have utilized PA 1 dihydrochloride to explore its effects on sodium transport and cellular signaling pathways:

  • Study on Sodium Transport: A research study highlighted the effectiveness of PA 1 as an ENaC blocker, demonstrating its potential role in regulating sodium homeostasis in epithelial tissues. The findings suggested that manipulating ENaC activity could have therapeutic implications for conditions like hypertension and edema .
  • Optopharmacological Manipulation: Another study investigated the use of PA 1 in optogenetics, where researchers successfully controlled ion channel activity using light, paving the way for innovative methods to study neuronal signaling pathways .

Properties

IUPAC Name

3,5-diamino-6-chloro-N-[N'-(4-phenyldiazenylphenyl)carbamimidoyl]pyrazine-2-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN9O.2ClH/c19-14-16(21)25-15(20)13(24-14)17(29)26-18(22)23-10-6-8-12(9-7-10)28-27-11-4-2-1-3-5-11;;/h1-9H,(H4,20,21,25)(H3,22,23,26,29);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKZVQNCSFUAMFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=C(N)NC(=O)C3=C(N=C(C(=N3)Cl)N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl3N9O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-Diamino-6-chloro-N-[imino[[4-(2-phenyldiazenyl)phenyl]amino]methyl]-2-pyrazinecarboxamide dihydrochloride
Reactant of Route 2
3,5-Diamino-6-chloro-N-[imino[[4-(2-phenyldiazenyl)phenyl]amino]methyl]-2-pyrazinecarboxamide dihydrochloride
Reactant of Route 3
Reactant of Route 3
3,5-Diamino-6-chloro-N-[imino[[4-(2-phenyldiazenyl)phenyl]amino]methyl]-2-pyrazinecarboxamide dihydrochloride
Reactant of Route 4
Reactant of Route 4
3,5-Diamino-6-chloro-N-[imino[[4-(2-phenyldiazenyl)phenyl]amino]methyl]-2-pyrazinecarboxamide dihydrochloride
Reactant of Route 5
3,5-Diamino-6-chloro-N-[imino[[4-(2-phenyldiazenyl)phenyl]amino]methyl]-2-pyrazinecarboxamide dihydrochloride
Reactant of Route 6
3,5-Diamino-6-chloro-N-[imino[[4-(2-phenyldiazenyl)phenyl]amino]methyl]-2-pyrazinecarboxamide dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.